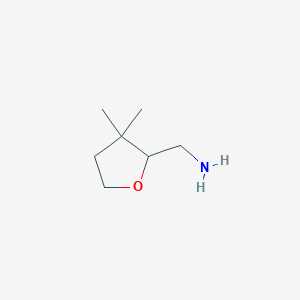![molecular formula C13H16N2O2S B2476171 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester CAS No. 1174034-81-1](/img/structure/B2476171.png)
2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester is a complex organic compound that features a pyrrolidine ring, a carbothioyl group, and a benzoic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester typically involves the reaction of pyrrolidine with a carbothioyl chloride derivative, followed by the introduction of a benzoic acid ester group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester involves its interaction with specific molecular targets. The carbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and benzoic acid esters. Examples are:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Benzoic acid methyl ester
Uniqueness
What sets 2-[(Pyrrolidine-1-carbothioyl)-amino]-benzoic acid methyl ester apart is its combination of a pyrrolidine ring with a carbothioyl group and a benzoic acid ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
methyl 2-(pyrrolidine-1-carbothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-17-12(16)10-6-2-3-7-11(10)14-13(18)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAQGMNMUWXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-cyanobenzamide](/img/structure/B2476091.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2476092.png)


![N'-(2H-1,3-benzodioxol-5-yl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2476098.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2476100.png)
![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)


![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2476107.png)

![5-[(3-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2476109.png)

